1-(5-氯噻吩-2-羰基)氮杂环丁烷-3-羧酸

描述

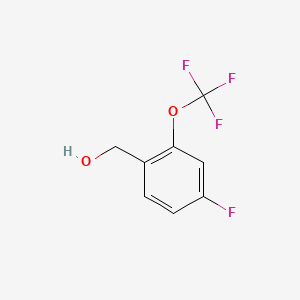

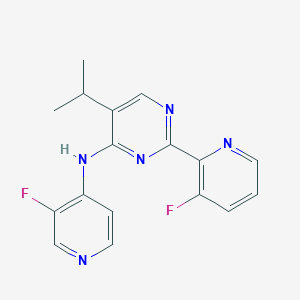

1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid is a heterocyclic molecule. It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines is driven by a considerable ring strain . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis

The molecular weight of 1-(5-Chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid is 245.68 g/mol. Azetidine is a fascinating four-membered nitrogen-containing heterocycle that is an analogue of cyclobutane .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .科学研究应用

蛋白质合成和离子转运

氮杂环丁烷-2-羧酸 (AZ) 是 1-(5-氯噻吩-2-羰基)氮杂环丁烷-3-羧酸的类似物,已研究其对蛋白质合成和离子转运的影响。发现 AZ 不会抑制蛋白质组装,但形成的蛋白质作为酶无效。AZ 显着抑制离子释放到切除的大麦根和完整植物的木质部,影响植物中的离子转运过程 (Pitman 等人,1977)。

炔芳烃多组分偶联

在专注于炔芳烃多组分偶联的研究中,氮杂环丁烷被用作亲核触发器。此过程在无过渡金属条件下进行,导致形成新的碳氮键和碳氧键。在这种情况下,氮杂环丁烷在 N-芳基 γ-氨基醇衍生物的合成中起着至关重要的作用 (Roy 等人,2016)。

高分子量多肽的合成

L-氮杂环丁烷-2-羧酸与 1-(5-氯噻吩-2-羰基)氮杂环丁烷-3-羧酸密切相关,用于合成异常高分子量多肽。新型氮杂环丁烷类似物(例如 2-羧基-4-甲基氮杂环丁烷)的合成突出了氮杂环丁烷在复杂有机化合物合成中的多功能性和重要性 (Soriano 等人,1980)。

探索食物链中的氮杂环丁烷

已经研究了氮杂环丁烷-2-羧酸在食物链中的存在,特别是在甜菜和餐用甜菜中。氮杂环丁烷在各种物种(包括人类)中取代脯氨酸融入蛋白质,其潜在毒性作用一直是研究的主题 (Rubenstein 等人,2009)。

作用机制

The mechanism of action of azetidines is driven by the ring strain of approx. 25.4 kcal/mol . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines (27.7 kcal/mol) and unreactive pyrrolidines (5.4 kcal/mol), which provides a highly attractive entry to bond functionalization by N–C bond cleavage .

安全和危害

未来方向

The future directions of research on azetidines are focused on the synthesis, reactivity, and application of azetidines that have been published in the last years with a focus on the most recent advances, trends, and future directions . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .

属性

IUPAC Name |

1-(5-chlorothiophene-2-carbonyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO3S/c10-7-2-1-6(15-7)8(12)11-3-5(4-11)9(13)14/h1-2,5H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYKVGYIKILPNLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(S2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 6-[cyano(phenyl)methyl]pyridine-2-carboxylate](/img/structure/B1399826.png)

![Tert-butyl 4-[6-(ethoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1399827.png)

![1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B1399839.png)